2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an oxoacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid typically involves the reaction of 3,5-difluoro-4-methoxyphenylacetic acid with appropriate reagents. One common method includes the use of trifluoroacetic anhydride at room temperature, followed by subsequent reactions with other reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atoms and methoxy group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, zinc(II) chloride, and ammonia. Reaction conditions vary depending on the desired transformation, with temperatures ranging from 0°C to 80°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with trifluoroacetic anhydride can lead to the formation of intermediate compounds that can be further transformed into various derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Difluoro-4-methoxyphenylacetic acid
- (3,5-Difluoro-4-methoxyphenyl)boronic acid
- 3,5-Difluoro-4-methoxycinnamic acid
Uniqueness
2-(3,5-Difluoro-4-methoxyphenyl)-2-oxoacetic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, along with the oxoacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C9H6F2O4 |
---|---|
Molekulargewicht |
216.14 g/mol |
IUPAC-Name |
2-(3,5-difluoro-4-methoxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H6F2O4/c1-15-8-5(10)2-4(3-6(8)11)7(12)9(13)14/h2-3H,1H3,(H,13,14) |
InChI-Schlüssel |
PMDFNPJRITXXPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1F)C(=O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.